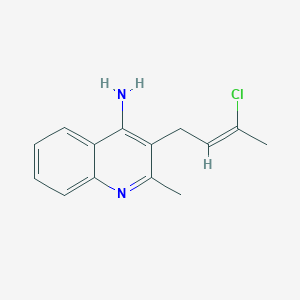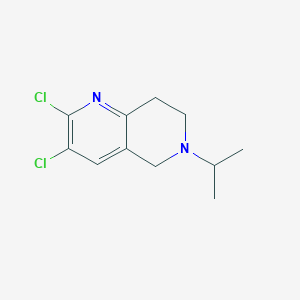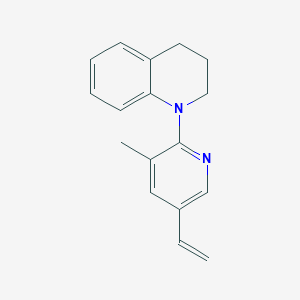
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with a chlorinated butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine typically involves the regioselective hydroamination of substituted dienes. One common method is the palladium-catalyzed hydroamination of 2-chloro-1,3-butadiene (chloroprene) with various nitrogen nucleophiles . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of phase-transfer catalysis (PTC) techniques. For example, the alkylation of pyrazoles with 1,3-dichlorobut-2-ene in an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide has been shown to be effective . This method allows for high yields and the possibility of reusing the reaction medium.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorobut-2-en-1-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of a quinoline core.
N,N-bis(3-chlorobut-2-en-1-yl)acetamide: Contains a similar chlorobut-2-en-1-yl side chain but with different functional groups.
(E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A purine derivative with a similar side chain.
Uniqueness
What sets 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine apart is its quinoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
3-[(Z)-3-chlorobut-2-enyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9(15)7-8-11-10(2)17-13-6-4-3-5-12(13)14(11)16/h3-7H,8H2,1-2H3,(H2,16,17)/b9-7- |
Clave InChI |
GQMRZCUVPBYZRG-CLFYSBASSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=C1C/C=C(/C)\Cl)N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1CC=C(C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)








![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)



